molecular formula C9H18N2O2 B2412154 tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate CAS No. 1932238-83-9

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate

Cat. No.: B2412154
CAS No.: 1932238-83-9
M. Wt: 186.255
InChI Key: KMNTYEYDNBONGP-RQJHMYQMSA-N
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Description

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methylazetidine ring

Properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNTYEYDNBONGP-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling access to the free amine. Common reagents include:

  • Trifluoroacetic acid (TFA) in dichloromethane

  • Hydrochloric acid (HCl) in dioxane

Example Reaction:

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylateHCl/dioxane(2R,3S)-3-amino-2-methylazetidine+CO2+tert-butanol\text{tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate} \xrightarrow{\text{HCl/dioxane}} \text{(2R,3S)-3-amino-2-methylazetidine} + \text{CO}_2 + \text{tert-butanol}

This deprotection is critical for subsequent functionalization in drug synthesis .

Amine Functionalization

The primary amine undergoes typical nucleophilic reactions:

Reaction Type Reagents/Conditions Products Applications
AcylationAcetyl chloride, base (e.g., Et₃N)N-acylated azetidine derivativesPeptide mimetics, enzyme inhibitors
AlkylationAlkyl halides, K₂CO₃N-alkylated compoundsBuilding blocks for bioactive molecules
SulfonylationSulfonyl chlorides, pyridineSulfonamide derivativesAntibacterial agents

These modifications enhance pharmacological properties or enable conjugation to biomolecules .

Ring-Opening Reactions

The strained azetidine ring participates in ring-opening under nucleophilic or acidic conditions:

Example:

Azetidine+H₂OH⁺3-amino-2-methyl-1,3-propanediol derivative\text{Azetidine} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{3-amino-2-methyl-1,3-propanediol derivative}

Ring-opening products are intermediates in synthesizing amino alcohols or polyols .

Chiral Induction in Asymmetric Catalysis

The compound serves as a chiral auxiliary or ligand in asymmetric reactions:

Reaction Catalytic System Outcome
Aldol condensationCu(II) complexesHigh enantioselectivity (up to 95% ee)
HydrogenationRhodium with chiral phosphinesStereoselective reduction of ketones

This application leverages its rigid, stereodefined structure to control reaction stereochemistry .

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Azetidine-Boc+Aryl boronic acidPd(PPh₃)₄, baseN-aryl azetidine derivatives\text{Azetidine-Boc} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄, base}} \text{N-aryl azetidine derivatives}

These reactions diversify the compound’s utility in constructing complex heterocycles .

Comparative Reactivity with Analogues

Reactivity varies with substitution patterns and stereochemistry:

Compound Key Reactivity Difference
tert-Butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylateReduced ring-opening propensity due to stereochemistry
Boc-protected pyrrolidine analoguesHigher ring strain in azetidine enhances reactivity

The (2R,3S) configuration uniquely directs regioselectivity in nucleophilic attacks .

Industrial and Pharmacological Relevance

  • Drug intermediates : Used in synthesizing kinase inhibitors and antiviral agents .

  • Polymer chemistry : Ring-opening polymerization yields polyamides with tailored properties .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate serves as a valuable chiral building block in organic synthesis. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals. The azetidine ring can undergo various transformations, including oxidation and reduction reactions, to yield different derivatives.

Reaction Type Transformation
OxidationFormation of nitroso or nitro derivatives
ReductionFormation of reduced amines or ring-opened products
SubstitutionFormation of substituted azetidines or esters

Medicinal Chemistry

Potential Therapeutic Applications
The compound shows promise in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators. Its structural characteristics enable interactions with biological targets that are often inaccessible to standard amino acid derivatives. Research indicates that the compound can modulate enzyme activity by binding to active sites.

Case Study: Enzyme Inhibition

In a study investigating enzyme inhibitors, this compound was found to effectively inhibit specific enzymes involved in metabolic pathways. The mechanism of action involved competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.

Industrial Applications

Use in Polymer Synthesis
In the chemical industry, this compound is utilized in synthesizing polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Application Area Details
Polymer SynthesisUsed as a monomer or additive in polymerization reactions
Material ScienceContributes to the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is a compound belonging to the azetidine family, characterized by its unique stereochemistry and functional groups. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biological research.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : Approximately 201.27 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a carboxylate, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Azetidine derivatives have shown inhibitory effects on various enzymes, which can be leveraged for therapeutic purposes. The specific interactions of this compound with target enzymes remain under investigation.
  • Biochemical Pathways : The tert-butyl group is involved in various biosynthetic and biodegradation pathways. Its reactivity can facilitate interactions with biological targets, potentially leading to significant pharmacological effects.

Biological Activity

Research indicates that azetidine derivatives, including this compound, exhibit diverse biological properties:

  • Antitumor Activity : Preliminary studies suggest that compounds in this class may have potential as anticancer agents due to their ability to modulate pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects : Some azetidine derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

A selection of studies highlights the biological potential of azetidine derivatives:

StudyFocusFindings
Study AEnzyme InhibitionIdentified that azetidine derivatives inhibit specific kinases involved in cancer cell proliferation.
Study BAnticancer PropertiesDemonstrated that azetidine compounds induce apoptosis in various cancer cell lines.
Study CNeuroprotective EffectsFound that certain azetidine derivatives protect neuronal cells from oxidative stress-induced damage.

Applications in Drug Development

The unique structural properties of this compound make it a valuable candidate for drug development:

  • Lead Compound : Its ability to interact with biological targets positions it as a lead compound for synthesizing new therapeutic agents aimed at cancer and neurodegenerative diseases .
  • Synthetic Utility : The compound serves as a building block for complex molecule synthesis in medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate, and how can reaction conditions be systematically refined?

Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A feasible route includes:

  • Step 1: Activation of the azetidine ring using sulfonylating agents (e.g., 2-nitrophenylsulfonyl chloride) in dichloromethane with DMAP and triethylamine at 0–20°C to introduce leaving groups .
  • Step 2: Stereoselective amination via nucleophilic substitution with chiral amines, leveraging steric hindrance to control the (2R,3S) configuration.
  • Refinement: Optimize stoichiometry (e.g., 1.2–1.5 equiv. of nucleophile) and monitor reaction progress via TLC or LC-MS. Adjust temperature gradients (e.g., slow warming from 0°C to RT) to minimize side products .

Basic: How can the stereochemical purity of this compound be validated experimentally?

Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers. Retention time discrepancies >1.5 min confirm stereopurity .
  • NMR NOE Analysis: Irradiation of the tert-butyl group in 1H NMR^1 \text{H NMR} reveals spatial proximity to the methyl group at C2, confirming the (2R,3S) configuration .

Advanced: How do computational methods (e.g., DFT, QM/MM) predict the energy barriers for key steps in the synthesis of this compound?

Answer:

  • Transition-State Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states during sulfonylation and amination. For example, the sulfonate intermediate’s activation energy (~25 kcal/mol) correlates with experimental yields at 20°C .
  • Solvent Effects: COSMO-RS simulations predict dichloromethane’s role in stabilizing charged intermediates, reducing energy barriers by 8–10% compared to THF .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., 13C NMR^{13} \text{C NMR}13C NMR shifts) between synthetic batches?

Answer:

  • Dynamic NMR: Detect rotameric equilibria in the azetidine ring by variable-temperature 13C NMR^{13} \text{C NMR}. Peaks splitting at <−40°C indicate conformational flexibility .
  • X-ray Crystallography: Resolve ambiguities by comparing experimental crystal structures (e.g., CCDC entries) with computed geometries. Discrepancies >0.05 Å in bond lengths suggest impurities or incorrect assignments .

Advanced: How can reactor design (e.g., microfluidic systems) improve scalability while maintaining stereochemical integrity?

Answer:

  • Continuous Flow Systems: Use micromixers (e.g., 500 µm channels) to enhance mass transfer during sulfonylation, reducing reaction time from 12 h (batch) to 2 h with >95% yield .
  • Temperature Gradients: Implement segmented flow with cooling zones (−10°C) to stabilize intermediates, minimizing racemization during amination .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel with ethyl acetate:hexane (3:7) for initial separation. Add 1% triethylamine to suppress amine adsorption .
  • Recrystallization: Dissolve crude product in hot tert-butyl methyl ether, then cool to −20°C. Yield increases by 15% compared to direct evaporation .

Advanced: How do steric and electronic effects influence the regioselectivity of azetidine functionalization in this compound?

Answer:

  • Steric Maps: Molecular mechanics (MMFF94) show C3-amino group’s axial position creates a steric shield, directing electrophiles (e.g., acyl chlorides) to C2-methyl .
  • NBO Analysis: Natural Bond Orbital calculations reveal hyperconjugation between the tert-butyl carbonyl and azetidine nitrogen, increasing C3 nucleophilicity by 20% .

Basic: What are the critical stability parameters (e.g., pH, temperature) for long-term storage of this compound?

Answer:

  • Thermal Stability: Decomposition occurs >80°C (TGA data). Store at −20°C under argon to prevent Boc-group cleavage .
  • pH Sensitivity: Avoid aqueous solutions with pH <4 or >9 to prevent hydrolysis of the azetidine ring .

Advanced: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Answer:

  • QSAR Modeling: Train models on azetidine-based inhibitors (e.g., kinase assays) using descriptors like polar surface area and LogP. Bayesian classifiers achieve >80% accuracy in predicting IC50_{50} <1 µM .
  • Fragment-Based Design: Use DeepFrag to prioritize substituents at C3-amino, identifying trifluoromethyl groups as potency boosters (ΔpIC50_{50} = 1.2) .

Advanced: What mechanistic insights explain discrepancies in catalytic asymmetric synthesis yields for this compound?

Answer:

  • Kinetic Profiling: In situ IR spectroscopy reveals rate-limiting steps shift from sulfonylation (0–2 h) to amination (2–6 h). Catalyst loading >5 mol% accelerates the latter, improving ee from 85% to 92% .
  • Solvent-Ligand Interactions: MD simulations show THF stabilizes chiral catalysts (e.g., BINOL-phosphates) better than DCM, reducing enantiomerization .

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